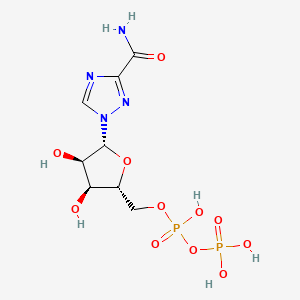

Ribavirine 5'-diphosphate

Vue d'ensemble

Description

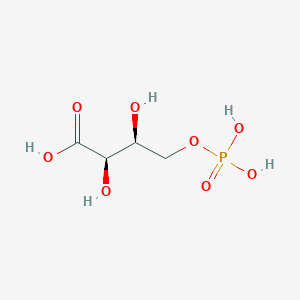

Ribavirin 5’-diphosphate: is a phosphorylated derivative of ribavirin, an antiviral compound. Ribavirin itself is a synthetic nucleoside analog that mimics the structure of guanosine. Ribavirin 5’-diphosphate is formed when ribavirin undergoes phosphorylation at the 5’ position, resulting in the addition of two phosphate groups. This compound is an important metabolite of ribavirin and plays a crucial role in its antiviral activity .

Applications De Recherche Scientifique

Chemistry: Ribavirin 5’-diphosphate is used as a precursor in the synthesis of other ribavirin derivatives. It is also employed in studies involving nucleotide analogs and their interactions with enzymes.

Biology: In biological research, ribavirin 5’-diphosphate is used to study the mechanisms of antiviral activity. It serves as a model compound to investigate the phosphorylation and dephosphorylation processes of nucleoside analogs.

Medicine: Ribavirin 5’-diphosphate is crucial in the development of antiviral therapies. It is used in the treatment of various viral infections, including hepatitis C, respiratory syncytial virus, and certain hemorrhagic fevers .

Industry: In the pharmaceutical industry, ribavirin 5’-diphosphate is used in the formulation of antiviral drugs. It is also employed in the production of diagnostic reagents for viral infections .

Mécanisme D'action

Target of Action

Ribavirin 5’-diphosphate primarily targets the enzyme ribonucleoside diphosphate reductase , which plays a crucial role in nucleic acid synthesis . It also targets inosine monophosphate dehydrogenase (IMPDH) , an enzyme involved in guanosine monophosphate biosynthesis .

Mode of Action

Ribavirin 5’-diphosphate interacts with its targets and inhibits their function. It specifically inhibits ribonucleoside diphosphate reductase, thereby interfering with viral RNA replication . Additionally, it competitively inhibits IMPDH, leading to reduced guanosine monophosphate biosynthesis .

Biochemical Pathways

Ribavirin 5’-diphosphate affects several biochemical pathways. It increases the levels of inosine monophosphate (IMP), the presumed phosphate donor for the conversion of certain nucleosides to their monophosphate forms . This leads to the stimulation of the conversion of these nucleosides to their antivirally active triphosphate metabolites . Ribavirin also causes a marked depletion of the guanine nucleotide pools .

Pharmacokinetics

Ribavirin is promptly absorbed into circulation, with the help of gastrointestinal, sodium-dependent nucleoside transporters . It is then phosphorylated intracellularly by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites . After activation and function, ribavirin undergoes two metabolic pathways where it is reversibly phosphorylated or degraded via deribosylation and amide hydrolysis .

Result of Action

Ribavirin exerts extensive perturbation of cellular and viral gene expression . It enhances the induction of interferon-related genes, including the interferon-α receptor, and down-regulates genes involved in interferon inhibition, apoptosis, and hepatic stellate cell activation .

Action Environment

The action of Ribavirin 5’-diphosphate can be influenced by environmental factors. For instance, in saturated quartz sand media, Ribavirin exhibits strong mobility and is less affected by different hydrochemical factors . In limestone porous media, the migration of ribavirin decreases . The presence of certain ions, such as Ca2+, can decrease the effluent recovery rate of Ribavirin .

Analyse Biochimique

Biochemical Properties

Ribavirin 5’-diphosphate is involved in several biochemical reactions. It interacts with enzymes such as inosine monophosphate dehydrogenase (IMPDH) and RNA-directed RNA polymerase. Ribavirin 5’-diphosphate inhibits IMPDH, leading to a reduction in guanosine triphosphate (GTP) levels, which is essential for viral RNA synthesis . Additionally, ribavirin 5’-diphosphate can be incorporated into viral RNA by RNA polymerase, causing mutations and inhibiting viral replication .

Cellular Effects

Ribavirin 5’-diphosphate affects various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. Ribavirin 5’-diphosphate can modulate the immune response by promoting a T-helper type 1 (antiviral) immune response . It also affects the production of nitric oxide in macrophages, which can either increase or decrease depending on the concentration and duration of exposure . Furthermore, ribavirin 5’-diphosphate can alter cellular gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of ribavirin 5’-diphosphate involves several pathways. It inhibits IMPDH, reducing GTP levels and thereby suppressing viral RNA synthesis . Ribavirin 5’-diphosphate can also be incorporated into viral RNA, causing lethal mutagenesis and inhibiting viral replication . Additionally, ribavirin 5’-diphosphate can interfere with viral RNA capping enzymes, further inhibiting viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ribavirin 5’-diphosphate change over time. Ribavirin 5’-diphosphate is relatively stable, but its antiviral activity can decrease over prolonged exposure due to degradation . Long-term studies have shown that ribavirin 5’-diphosphate can have lasting effects on cellular function, including persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of ribavirin 5’-diphosphate vary with different dosages in animal models. At lower doses, ribavirin 5’-diphosphate can effectively inhibit viral replication without causing significant toxicity . At higher doses, ribavirin 5’-diphosphate can cause adverse effects such as fetal resorptions, abnormalities, and reduced postnatal survival in animal studies . These toxic effects are dose-dependent and highlight the importance of careful dosage management.

Metabolic Pathways

Ribavirin 5’-diphosphate is involved in metabolic pathways that include phosphorylation and degradation. It is phosphorylated to form ribavirin triphosphate, which is the active antiviral form . Ribavirin 5’-diphosphate can also be degraded via deribosylation and amide hydrolysis to yield a triazole carboxylic acid metabolite . These metabolic pathways are crucial for the antiviral activity of ribavirin 5’-diphosphate.

Transport and Distribution

Ribavirin 5’-diphosphate is transported and distributed within cells and tissues through various mechanisms. It is efficiently taken up by cells and phosphorylated to its active form . Ribavirin 5’-diphosphate is distributed throughout the body, with high concentrations found in the liver, where it exerts its antiviral effects . The distribution of ribavirin 5’-diphosphate is influenced by its interaction with transporters and binding proteins .

Subcellular Localization

Ribavirin 5’-diphosphate is localized within specific subcellular compartments. It is primarily found in the cytoplasm, where it is phosphorylated and exerts its antiviral effects . Ribavirin 5’-diphosphate can also interact with viral RNA capping enzymes in the cytoplasm, further inhibiting viral replication . The subcellular localization of ribavirin 5’-diphosphate is essential for its antiviral activity and effectiveness.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ribavirin 5’-diphosphate typically involves the phosphorylation of ribavirin. One common method is the chemical phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods: Industrial production of ribavirin 5’-diphosphate often employs enzymatic methods due to their higher specificity and yield. Enzymes such as nucleoside kinases are used to catalyze the phosphorylation of ribavirin. This method is advantageous as it operates under milder conditions and produces fewer by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Ribavirin 5’-diphosphate can undergo various chemical reactions, including:

Oxidation: Ribavirin 5’-diphosphate can be oxidized to form ribavirin 5’-triphosphate.

Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Substitution: Substitution reactions often require nucleophilic reagents and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Ribavirin 5’-triphosphate.

Substitution: Various substituted ribavirin derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Remdesivir: Another nucleoside analog used as an antiviral agent, particularly against SARS-CoV-2.

Favipiravir: A nucleoside analog used to treat influenza and other viral infections.

Molnupiravir: A nucleoside analog with broad-spectrum antiviral activity, including against SARS-CoV-2

Uniqueness: Ribavirin 5’-diphosphate is unique due to its broad-spectrum antiviral activity against both RNA and DNA viruses. Unlike other nucleoside analogs, it does not cause chain termination but instead induces lethal mutagenesis in viral genomes. This makes it a versatile and potent antiviral agent .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O11P2/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(22-8)1-21-25(19,20)23-24(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSPXPQHONXITJ-AFCXAGJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212489 | |

| Record name | Ribavirin 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63142-70-1 | |

| Record name | Ribavirin diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63142-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribavirin 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063142701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribavirin 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ribavirin 5'-diphosphate exert its antiviral effect?

A1: Ribavirin 5'-diphosphate primarily acts by inhibiting viral RNA-dependent RNA polymerases, the enzymes responsible for replicating viral RNA. This inhibition disrupts the viral life cycle by hindering the production of new viral proteins and genetic material. Studies demonstrate that Ribavirin 5'-diphosphate directly interacts with these polymerases, although the precise mechanism of inhibition remains an area of active research. [, , ] It's important to note that while Ribavirin 5'-triphosphate also exhibits inhibitory activity, Ribavirin 5'-diphosphate appears to be more potent in some viral systems. [, ]

Q2: Is Ribavirin 5'-diphosphate incorporated into viral RNA transcripts?

A2: No, research suggests that Ribavirin 5'-diphosphate does not get incorporated into newly synthesized viral RNA strands. Experiments using Vesicular Stomatitis Virus (VSV) and La Crosse virus demonstrated that the presence of Ribavirin 5'-diphosphate during transcription resulted in full-length viral transcripts with no detectable drug incorporation. [] This finding suggests that Ribavirin 5'-diphosphate exerts its inhibitory effect through direct interaction with the viral polymerase rather than by acting as a chain terminator.

Q3: Which viral systems are particularly susceptible to Ribavirin 5'-diphosphate's inhibitory effects?

A3: While Ribavirin and its metabolites demonstrate broad-spectrum antiviral activity, certain viruses appear more sensitive to Ribavirin 5'-diphosphate. For example, La Crosse virus, another RNA virus, exhibited significant susceptibility to Ribavirin 5'-diphosphate at concentrations as low as 0.1 microgram/ml. [] This finding highlights the potential for developing targeted therapies utilizing Ribavirin 5'-diphosphate or its analogs against specific viral infections.

Q4: Are there analytical challenges in studying Ribavirin and its metabolites?

A4: Analyzing Ribavirin and its phosphorylated metabolites, including Ribavirin 5'-diphosphate, can be challenging due to potential interferences from structurally similar compounds. For instance, in biological assays using recombinant human UGT1A1, components like uridine and its phosphorylated derivatives share the same nominal mass as Ribavirin and its metabolites. [] This similarity necessitates the use of high-resolution accurate mass spectrometry (HRAMS) techniques to differentiate these compounds and ensure accurate quantification. [] This approach underscores the importance of employing advanced analytical tools for studying Ribavirin 5'-diphosphate and further unraveling its antiviral mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one](/img/structure/B1203950.png)